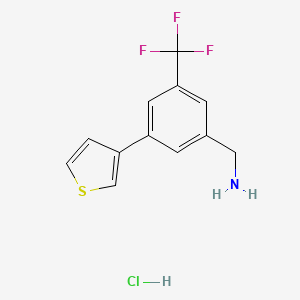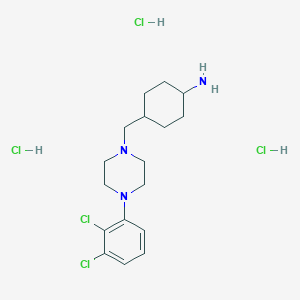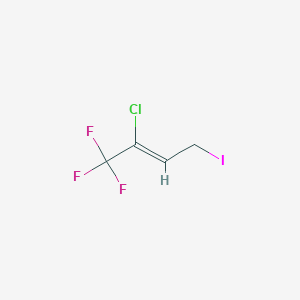
2-Chloro-1,1,1-trifluoro-4-iodo-2-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,1,1-trifluoro-4-iodo-2-butene is an organic compound with the molecular formula C4H3ClF3I It is a halogenated alkene, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1,1-trifluoro-4-iodo-2-butene can be achieved through several methods. One common approach involves the halogenation of 1,1,1-trifluoro-2-butene. The reaction typically requires the use of iodine and chlorine reagents under controlled conditions to ensure selective halogenation at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,1,1-trifluoro-4-iodo-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the butene backbone allows for addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Addition: Electrophiles like bromine (Br2) or nucleophiles like hydroxide ions (OH-) can be used in addition reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while addition reactions can produce dihalogenated or hydroxylated compounds.
Scientific Research Applications
2-Chloro-1,1,1-trifluoro-4-iodo-2-butene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound’s halogenated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1,1,1-trifluoro-4-iodo-2-butene involves its interaction with molecular targets through its halogen atoms and double bond. The compound can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoro-1-iodobenzene: Another halogenated compound with similar reactivity but different structural features.
1,1,1-Trifluoro-2-iodoethane: A simpler halogenated alkane with similar halogen atoms but a different carbon backbone.
Properties
Molecular Formula |
C4H3ClF3I |
|---|---|
Molecular Weight |
270.42 g/mol |
IUPAC Name |
(Z)-2-chloro-1,1,1-trifluoro-4-iodobut-2-ene |
InChI |
InChI=1S/C4H3ClF3I/c5-3(1-2-9)4(6,7)8/h1H,2H2/b3-1- |
InChI Key |
RHUXYOMKUAHFKU-IWQZZHSRSA-N |
Isomeric SMILES |
C(/C=C(/C(F)(F)F)\Cl)I |
Canonical SMILES |
C(C=C(C(F)(F)F)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






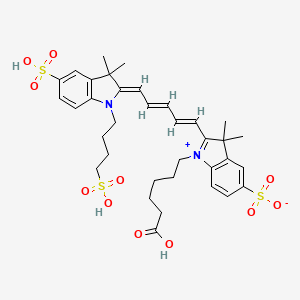
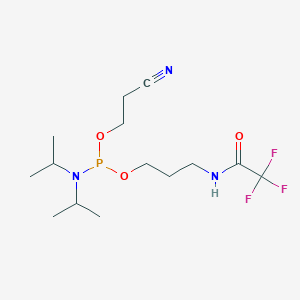


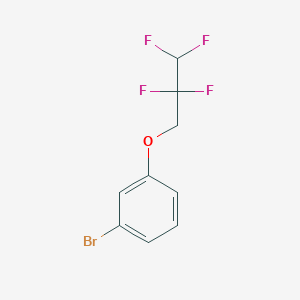
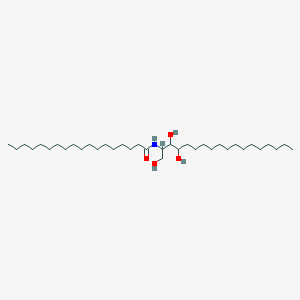
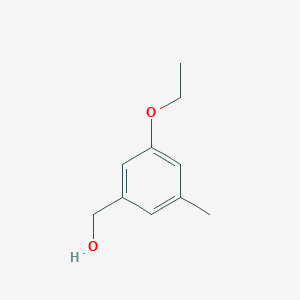
![4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B15091591.png)
